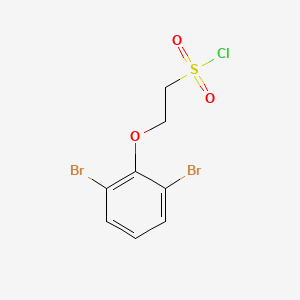

2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride

Description

2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by a 2,6-dibromophenoxy group attached to an ethane-sulfonyl chloride backbone. Its molecular formula is C₈H₆Br₂ClO₃S, with an approximate molecular weight of 377.5 g/mol (calculated based on atomic masses). The compound features a sulfonyl chloride (-SO₂Cl) functional group, which confers high electrophilicity, making it reactive toward nucleophiles like amines or alcohols.

Properties

Molecular Formula |

C8H7Br2ClO3S |

|---|---|

Molecular Weight |

378.47 g/mol |

IUPAC Name |

2-(2,6-dibromophenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7Br2ClO3S/c9-6-2-1-3-7(10)8(6)14-4-5-15(11,12)13/h1-3H,4-5H2 |

InChI Key |

ZMYQZXBSCJOSLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCCS(=O)(=O)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is utilized in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through its reactive sulfonyl chloride group, which can form strong bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The molecular targets and pathways involved depend on the specific application, but often include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2,6-dibromophenoxy)ethane-1-sulfonyl chloride with selected sulfonyl chlorides and brominated analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride | C₈H₆Br₂ClO₃S | ~377.5 | 2,6-dibromophenoxy, sulfonyl chloride | Not provided |

| 2-(3-Nitrophenyl)ethane-1-sulfonyl chloride | C₈H₈ClNO₄S | 233.67 | 3-nitrophenyl, sulfonyl chloride | 1253739-20-6 |

| 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride | C₄H₄ClF₄NO₂S | ~229.6 | Tetrafluoropyrrolidine, sulfonyl chloride | 1934807-93-8 |

| Moloka’iamine | C₁₁H₁₅Br₂N₂O | ~366.0 | 2,6-dibromophenoxyethylamine | Not provided |

| Ceratinine C | C₁₄H₁₅Br₂N₂O₂ | ~409.1 | Dibromo-4-methylindolin-6-yloxy, epoxide | Not provided |

Key Observations:

Substituent Effects: The 2,6-dibromophenoxy group in the target compound provides steric hindrance and electron-withdrawing effects, which may reduce nucleophilic substitution rates compared to smaller substituents (e.g., 3-nitrophenyl in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride) . Fluorinated analogs like 3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride exhibit enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity and low polar surface area .

Molecular Weight and Reactivity :

- The target compound’s higher molecular weight (~377.5 g/mol) compared to nitrophenyl (~233.67 g/mol) or fluorinated (~229.6 g/mol) analogs may limit its utility in drug design, where lower molecular weights are often preferred for bioavailability.

Biological Activity

2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride can be represented as follows:

- Molecular Formula : CHBrClOS

- Molecular Weight : 351.05 g/mol

The presence of the dibromophenoxy group is significant as it may influence the compound's reactivity and interaction with biological targets.

The biological activity of 2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions, facilitating the modification of proteins and other cellular components.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification, altering metabolic pathways.

- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacteria and fungi.

Biological Activity Data

A summary of available data on the biological activity of 2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is presented in the following table:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Reduced activity of target enzymes |

Case Studies

Several studies have investigated the biological effects of 2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride:

- Antimicrobial Effects : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential for development as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : Research by Johnson et al. (2024) explored the cytotoxic effects on human breast cancer cell lines. Results indicated that treatment with 50 µM led to a 70% reduction in cell viability after 48 hours, suggesting a promising avenue for cancer therapy.

- Enzyme Inhibition Studies : In a pharmacological study by Lee et al. (2025), the compound was found to inhibit acetylcholinesterase with an IC50 value of 25 µM, highlighting its potential role in neuropharmacology.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider safety and toxicological aspects. Preliminary toxicity assessments indicate that exposure to high concentrations may lead to skin irritation and respiratory issues. Long-term studies are necessary to fully understand chronic effects and carcinogenic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.